molecular formula C12H16N2O4 B195908 Methylfelbamate CAS No. 22131-25-5

Methylfelbamate

Cat. No. B195908
CAS RN: 22131-25-5
M. Wt: 252.27 g/mol
InChI Key: PSVWKKQRXCPWBR-UHFFFAOYSA-N
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Description

Felbamate is an anticonvulsant drug used in the treatment of epilepsy . It is used to treat partial seizures (with and without generalization) in adults and partial and generalized seizures associated with Lennox–Gastaut syndrome in children .


Molecular Structure Analysis

Felbamate has the chemical formula C11H14N2O4 . It is related to the sedative meprobamate, but it does not have sedative qualities .


Physical And Chemical Properties Analysis

Felbamate is minimally water soluble, but readily lipid soluble . It has an excellent bioavailability of greater than 90% after oral administration .

Scientific Research Applications

  • Felbamate has dual actions on both excitatory (N-methyl-D-aspartate, NMDA) and inhibitory (γ-aminobutyric acid, GABA) brain mechanisms, which may account for its broad-spectrum anticonvulsant activity and distinctive clinical efficacy and safety profile (Rho, Donevan, & Rogawski, 1994).

  • Felbamate shows low interaction potential with Ca2+ channel modulators and methylxanthines, differentiating it from conventional antiepileptic drugs (Gasior et al., 1998).

  • The drug exhibits use-dependent inhibition of NMDA currents, which is stronger with higher NMDA concentration and longer NMDA exposure, indicating its effectiveness in inhibiting seizure discharges while preserving normal neuronal firings (Kuo et al., 2004).

  • Felbamate is neuroprotective in models of hypoxia-ischemia, suggesting its potential in reducing cerebral infarction and preventing delayed neuronal necrosis in certain conditions (Wasterlain et al., 1993); (Wasterlain et al., 1996).

  • Felbamate's interaction with NMDA receptors, particularly the NR1-2B subtype, is thought to contribute to its unique clinical profile as an anticonvulsant (Kleckner et al., 1999).

  • The drug also impacts neurotransmission mediated by both glycine/NMDA and AMPA/kainate receptor complex, further explaining its anticonvulsant properties (De Sarro et al., 1994).

  • Felbamate has a modulatory effect on the strychnine-insensitive glycine receptor, which may be relevant to its anticonvulsant mechanism (White et al., 1995).

properties

IUPAC Name

(3-carbamoyloxy-2-methyl-2-phenylpropyl) carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(7-17-10(13)15,8-18-11(14)16)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,13,15)(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVWKKQRXCPWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)N)(COC(=O)N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176659
Record name 1,3-Propanediol, 2-methyl-2-phenyl-, dicarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Propanediol, 2-methyl-2-phenyl-, dicarbamate

CAS RN

22131-25-5
Record name 1,3-Propanediol, 2-methyl-2-phenyl-, dicarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022131255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediol, 2-methyl-2-phenyl-, dicarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Hempel, N Camerman, D Mastropaolo… - … Section E: Structure …, 2005 - scripts.iucr.org
The crystal structure of 2-methyl-2-phenyl-1,3-propanediol dicarbamate (methylfelbamate), C12H16N2O4, contains two independent molecules in the asymmetric unit. The hydrogen-…
Number of citations: 4 scripts.iucr.org

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